molecular formula C11H12N2O4S B11854605 1H-Indole-3-carboxylic acid, 5-((dimethylamino)sulfonyl)- CAS No. 120729-91-1

1H-Indole-3-carboxylic acid, 5-((dimethylamino)sulfonyl)-

Cat. No.: B11854605
CAS No.: 120729-91-1
M. Wt: 268.29 g/mol
InChI Key: YUNPDASQGRKYLO-UHFFFAOYSA-N
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Description

5-(N,N-Dimethylsulfamoyl)-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N,N-Dimethylsulfamoyl)-1H-indole-3-carboxylic acid typically involves the reaction of indole-3-carboxylic acid with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(N,N-Dimethylsulfamoyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(N,N-Dimethylsulfamoyl)-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(N,N-Dimethylsulfamoyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(N,N-Dimethylsulfamoyl)-1H-pyrazol-5-ylboronic acid
  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid

Uniqueness

5-(N,N-Dimethylsulfamoyl)-1H-indole-3-carboxylic acid is unique due to its indole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

120729-91-1

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

5-(dimethylsulfamoyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H12N2O4S/c1-13(2)18(16,17)7-3-4-10-8(5-7)9(6-12-10)11(14)15/h3-6,12H,1-2H3,(H,14,15)

InChI Key

YUNPDASQGRKYLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C2C(=O)O

Origin of Product

United States

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